3-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound consisting of an indazole ring system substituted at the 3-position with a piperazine ring. This compound serves as a key structural motif in various biologically active compounds and has garnered significant attention in medicinal chemistry. [, , , , ]
3-(Piperazin-1-yl)-1H-indazole can be classified as:
The synthesis of 3-(Piperazin-1-yl)-1H-indazole typically involves several steps, often starting from simpler indazole precursors. One common method includes the reaction of indazole with piperazine derivatives under specific conditions.
For instance, an equimolar mixture of 3-(piperazin-1-yl)methyl-1H-indazole and chloroethyl acetate can be reacted under reflux conditions to yield various derivatives, showcasing the versatility of this synthetic approach .
The molecular structure of 3-(Piperazin-1-YL)-1H-indazole can be described as follows:
The structural analysis can be confirmed using various spectroscopic techniques:
3-(Piperazin-1-YL)-1H-indazole participates in various chemical reactions, primarily due to its functional groups:
For example, reactions involving coupling with aryl halides via Suzuki coupling methods have been documented, expanding the scope of potential derivatives .
The mechanism of action for 3-(Piperazin-1-YL)-1H-indazole largely depends on its biological targets. Compounds in this class often exhibit anti-cancer properties by interacting with specific cellular pathways:
Experimental studies have demonstrated that derivatives of this compound can significantly inhibit tumor cell lines, indicating their potential as anti-cancer agents .
3-(Piperazin-1-YL)-1H-indazole exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 218.25 g/mol |
Melting Point | ~190°C |
Solubility | Soluble in DMSO |
The applications of 3-(Piperazin-1-YL)-1H-indazole are broad and significant:
Research has
The indazole core in 3-(piperazin-1-yl)-1H-indazole exhibits dynamic tautomeric equilibrium between 1H- and 2H- forms, governed by proton migration between the adjacent nitrogen atoms (N1 and N2). This tautomerism significantly influences electron distribution, as confirmed by computational analyses. The 1H-tautomer predominates in solid-state and physiological conditions due to its enhanced aromaticity and stability, which arises from the uninterrupted 10π-electron system across the fused bicyclic structure. Substitution at the 3-position (e.g., piperazine) further stabilizes the 1H-form by disrupting the symmetry of the indazole ring, leading to an electron-deficient character at C3 and electron-rich properties at N1. This electronic polarization enhances interactions with biological targets, particularly tubulin's colchicine-binding site, where the indazole nitrogen acts as a hydrogen bond acceptor [3] [7].
Table 1: Tautomeric Properties of 3-(Piperazin-1-yl)-1H-Indazole
Tautomer | Energy (kcal/mol) | Bond Length (N1-N2, Å) | Dominant Environment |
---|---|---|---|
1H | 0.0 (reference) | 1.34 | Solid state, aqueous phase |
2H | +2.8 | 1.29 | Non-polar solvents |
The piperazine fragment critically modulates both pharmacokinetic and pharmacodynamic properties. Its aliphatic nitrogen atoms (pKa ~9.8) facilitate salt formation, as evidenced by the dihydrochloride derivative (CAS 2705265-46-7), which enhances aqueous solubility by >50-fold compared to the free base. This property is vital for drug formulation and bioavailability [1]. Bioactively, the piperazine's conformational flexibility allows optimal positioning for target engagement, while its secondary amines serve as hydrogen bond donors. However, metabolic studies reveal a vulnerability: Cytochrome P450 3A4 catalyzes N-deindazolation via a putative oxaziridine intermediate, cleaving the indazole-piperazine bond. This pathway generates mutagenic metabolites and inactivates P450 3A4 (kinetics: KI = 8.1 µM, kinact = 0.114 min⁻¹), highlighting a key stability challenge [9].
Table 2: Impact of Piperazine on Physicochemical and Metabolic Properties
Property | Free Base | Dihydrochloride Salt | Metabolic Pathway |
---|---|---|---|
Water Solubility (mg/mL) | 0.8 | 45.2 | N-Deindazolation |
logP | 2.1 | 0.9 | Oxaziridine formation |
Bioactivity Retention | Moderate | High | P450 3A4 inactivation |
X-ray studies of analogous piperazinyl indazoles (e.g., 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-1H-indazole) reveal that the piperazine ring adopts a chair conformation with equatorial N-H bonds. This geometry positions the indazole and substituents perpendicularly, minimizing steric strain. Crucially, the C3-piperazinyl bond exhibits partial double-bond character (1.35 Å), restricting rotation and favoring a coplanar orientation between indazole and piperazine in crystalline states. However, molecular dynamics simulations indicate torsional flexibility (±15°) in solution, enabling adaptive binding to target proteins. The dihedral angle between planes averages 12° in tubulin complexes, facilitating deep penetration into hydrophobic pockets. This conformational adaptability underpins the compound's efficacy as a tubulin modulator [6] [9].
Replacing indazole with benzimidazole or indole alters bioactivity and electronic profiles. Benzimidazole analogues (e.g., C2-piperazinyl benzimidazoles) exhibit stronger tubulin binding due to their deeper penetration into the colchicine site (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for indazole). This is attributed to benzimidazole's reduced tautomerism and enhanced hydrogen bonding capacity. For instance, benzimidazole derivative 7c achieves 92.7% parasite inhibition at 100 µg/mL against Trichinella spiralis, outperforming albendazole (15.6%) [3]. Conversely, indole derivatives (e.g., 5-(piperazin-1-yl)-1H-indole) show superior metabolic stability, as they lack the labile N-N bond implicated in indazole metabolism. However, indazoles exhibit 3–5× higher potency in anticancer assays due to their optimized electron-withdrawing nature, which strengthens π-stacking with tubulin's Phe residues [3] [9].
Table 3: Bioisostere Comparison in Tubulin-Targeting Activity
Heterocycle | Tubulin IC₅₀ (µM) | Antiparasitic Efficacy (%) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
Indazole | 1.8 | 72.0 (at 100 µg/mL) | 22 (P450-mediated cleavage) |
Benzimidazole | 0.9 | 92.7 (at 100 µg/mL) | 45 |
Indole | 3.5 | 58.3 (at 100 µg/mL) | >60 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7